4-Hydroxy-6-(trifluoromethyl)pyrimidine

Description

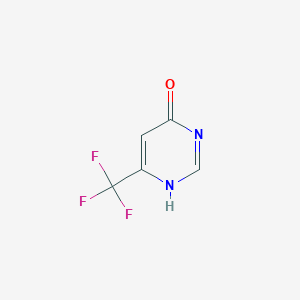

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-2-9-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOYSBZJJWPUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361444 | |

| Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546-78-7 | |

| Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-(trifluoromethyl)pyrimidine, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. Its unique structural features, namely the pyrimidine core, a reactive hydroxyl group, and an electron-withdrawing trifluoromethyl group, make it a versatile precursor for the synthesis of a wide range of bioactive molecules. The trifluoromethyl moiety, in particular, is known to enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and an exploration of its role in the development of targeted therapeutics.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a ready reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃F₃N₂O | [1] |

| Molecular Weight | 164.09 g/mol | [1] |

| CAS Number | 1546-78-7 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 169-171 °C | [2] |

| Boiling Point | 130.3 ± 50.0 °C (Predicted) | |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and ethanol. | [3] |

| Tautomerism | Exists in tautomeric equilibrium between the -ol and -one forms. | [1] |

Spectroscopic Data and Interpretation

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in DMSO-d₆ typically exhibits the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.2 | Broad Singlet | 1H | OH / NH (tautomer) |

| ~8.7 | Singlet | 1H | H-2 (pyrimidine ring) |

| ~7.0 | Singlet | 1H | H-5 (pyrimidine ring) |

Note: The chemical shift of the hydroxyl/amide proton is variable and depends on concentration and temperature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum in DMSO-d₆ provides further structural confirmation:

| Chemical Shift (ppm) | Assignment |

| ~160 | C-4 |

| ~158 (q, J ≈ 35 Hz) | C-6 |

| ~150 | C-2 |

| ~120 (q, J ≈ 275 Hz) | CF₃ |

| ~110 | C-5 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H / N-H stretching (hydrogen-bonded) |

| ~3100 | Medium | Aromatic C-H stretching |

| ~1700 | Strong | C=O stretching (from the pyrimidinone tautomer) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| 1300-1100 | Strong | C-F stretching (trifluoromethyl group) |

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) shows a molecular ion peak (M⁺) at m/z 164, corresponding to the molecular weight of the compound. The fragmentation pattern is consistent with the structure, often showing losses of CO, HCN, and fluorine atoms.[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the cyclocondensation of a trifluoromethyl-containing building block with a source of the pyrimidine ring. A representative procedure is as follows:

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate.

-

Addition of Reagents: To this mixture, add formamide.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid).

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[5]

Diagram of a General Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to an NMR tube.

-

IR Spectroscopy (KBr Pellet): Grind a small amount (1-2 mg) of the dry sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is centered around its hydroxyl group, which can readily undergo O-alkylation, O-acylation, and conversion to a 4-chloro derivative. This versatility allows for its use as a scaffold in the synthesis of a diverse range of derivatives.[3]

A significant application of this compound is in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By modifying the this compound core, medicinal chemists can design potent and selective inhibitors of specific kinases.

Role in Targeting the EGFR Signaling Pathway

One of the key signaling pathways implicated in cancer is the Epidermal Growth Factor Receptor (EGFR) pathway.[6][7] Overactivation of EGFR can lead to uncontrolled cell proliferation and tumor growth.[8] Derivatives of this compound have been investigated as potential EGFR inhibitors. These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

Diagram of the EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its well-defined chemical properties, coupled with its amenability to chemical modification, make it an attractive starting material for the synthesis of novel therapeutic agents. The trifluoromethyl group imparts advantageous pharmacokinetic properties to its derivatives, enhancing their potential as drug candidates. A thorough understanding of its chemical characteristics, as detailed in this guide, is essential for researchers and scientists working in the field of drug discovery and development, particularly in the pursuit of targeted therapies such as kinase inhibitors.

References

- 1. This compound | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mason.gmu.edu [mason.gmu.edu]

- 3. rsc.org [rsc.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-(trifluoromethyl)pyrimidine is a crucial heterocyclic building block in the development of novel therapeutic agents and agrochemicals. The presence of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthetic routes to this compound, detailing the core chemical transformations, experimental protocols, and quantitative data to support research and development in this area.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through a multi-step sequence commencing with the commercially available starting material, ethyl 4,4,4-trifluoroacetoacetate. The general synthetic pathway involves the construction of the pyrimidine ring via cyclocondensation, followed by functional group interconversions to arrive at the target molecule.

A prevalent and effective strategy involves the following key transformations:

-

Cyclocondensation: Reaction of ethyl 4,4,4-trifluoroacetoacetate with a suitable amidine source, such as formamidine, to construct the pyrimidine core. This step typically yields a di-functionalized pyrimidine intermediate.

-

Chlorination: Conversion of the initial pyrimidine intermediate, often a dihydroxy derivative, to a more reactive dichloro species using a chlorinating agent like phosphorus oxychloride.

-

Selective Functionalization: Controlled hydrolysis or substitution of one of the chloro groups to introduce the desired hydroxyl functionality, yielding this compound.

The overall synthetic workflow can be visualized as a progression from readily available starting materials to the final, functionalized pyrimidine core.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound, based on established literature methods.[1][2][3]

Step 1: Synthesis of 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine

This initial step involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with formamidine acetate in the presence of a base to form the pyrimidine ring.

Reaction Scheme:

Procedure:

-

A solution of sodium methoxide (2.2 equivalents) in methanol is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) and formamidine acetate (1.1 equivalents) are added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified to pH 3-4 with a suitable acid (e.g., hydrochloric acid).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine as a solid.

Step 2: Synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

The dihydroxy pyrimidine intermediate is then converted to the corresponding dichloro derivative using a chlorinating agent.

Reaction Scheme:

Procedure:

-

A mixture of 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine (1.0 equivalent) and phosphorus oxychloride (5-10 equivalents) is placed in a reaction vessel.

-

A catalytic amount of N,N-dimethylaniline is added to the mixture.

-

The reaction mixture is heated to reflux for 3-5 hours.

-

After cooling to room temperature, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

The residue is poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give 4,6-dichloro-2-(trifluoromethyl)pyrimidine.

Step 3: Synthesis of this compound

The final step involves the selective hydrolysis of one of the chloro groups to yield the target molecule.

Reaction Scheme:

Procedure:

-

4,6-Dichloro-2-(trifluoromethyl)pyrimidine (1.0 equivalent) is dissolved in a suitable solvent such as dioxane.

-

An aqueous solution of sodium hydroxide (1.0-1.2 equivalents) is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 1-2 hours, with the reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to pH 5-6.

-

The solvent is removed under reduced pressure, and the residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound and its intermediates.

| Compound | Starting Material(s) | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) | Ref. |

| 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine | Ethyl 4,4,4-trifluoroacetoacetate, Formamidine acetate | Sodium methoxide | Methanol | Reflux | 4-6 | 75-85 | >250 | [1] |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine | POCl₃, N,N-Dimethylaniline | - | Reflux | 3-5 | 80-90 | 68-70 | [2] |

| This compound | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | NaOH (aq.) | Dioxane | RT | 1-2 | 65-75 | 169-171 | [3] |

Table 1: Summary of Reaction Conditions and Yields.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine | C₅H₃F₃N₂O₂ | 180.09 | White to off-white solid |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | C₅HF₃Cl₂N₂ | 216.98 | White to pale yellow solid |

| This compound | C₅H₃F₃N₂O | 164.09 | White crystalline solid |

Table 2: Physicochemical Properties of Key Compounds.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway to this compound, a valuable building block for the pharmaceutical and agrochemical industries. The provided experimental protocols and quantitative data offer a solid foundation for researchers and scientists to reproduce and optimize this synthesis. The modular nature of the synthetic route also presents opportunities for the generation of diverse analogs for structure-activity relationship studies, thereby accelerating drug discovery and development programs. Further research into greener and more efficient synthetic methodologies will continue to enhance the accessibility and utility of this important heterocyclic compound.

References

- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

An In-depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine

CAS Number: 1546-78-7

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 4-Hydroxy-6-(trifluoromethyl)pyrimidine, a key heterocyclic building block in medicinal and agricultural chemistry. This document consolidates essential physicochemical data, spectroscopic information, synthesis strategies, and insights into its applications in the development of novel bioactive molecules.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its structural and physical properties are summarized in the table below. The presence of the trifluoromethyl group significantly influences its chemical characteristics, enhancing its utility as a synthetic intermediate.[2]

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₃N₂O | [3] |

| Molecular Weight | 164.09 g/mol | [3] |

| Melting Point | 169-171 °C | [3] |

| Appearance | White crystalline powder | [1] |

| IUPAC Name | 6-(Trifluoromethyl)pyrimidin-4(3H)-one | [4] |

| Synonyms | 6-(Trifluoromethyl)-4-pyrimidinol, 6-(Trifluoromethyl)pyrimidin-4-ol | [3][4] |

| InChI | 1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-2-9-3/h1-2H,(H,9,10,11) | [3] |

| InChIKey | LVOYSBZJJWPUBD-UHFFFAOYSA-N | [5] |

| SMILES | O=c1cc(nc[nH]1)C(F)(F)F | [5] |

| pKa (estimated) | The pKa of 4-hydroxypyrimidine is approximately 8.6. The electron-withdrawing trifluoromethyl group is expected to lower the pKa, making this compound more acidic than the parent compound. | [6] |

| Solubility | Soluble in organic solvents.[2] Specific quantitative data is not readily available in the literature. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are consistent with the structure of this compound.

-

¹H NMR: Spectral data is available and provides characteristic peaks for the protons on the pyrimidine ring.[5][7]

-

¹³C NMR: The ¹³C NMR spectrum shows characteristic signals for the carbon atoms in the pyrimidine ring and the trifluoromethyl group.[6]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.[4]

Synthesis

This compound is a key intermediate that is typically synthesized via the condensation of a trifluoromethyl-containing building block with a source of the pyrimidine ring. The most common synthetic route involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with formamidine.

General Experimental Protocol: Synthesis from Ethyl 4,4,4-trifluoroacetoacetate

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Formamidine acetate

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid

Procedure:

-

A solution of sodium methoxide in methanol is prepared in a reaction vessel equipped with a stirrer and a condenser.

-

Ethyl 4,4,4-trifluoroacetoacetate is added to the solution and stirred.

-

Formamidine acetate is then added to the reaction mixture.

-

The mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Caption: Synthetic workflow for this compound.

Biological Significance and Applications

While this compound itself is primarily utilized as a chemical intermediate, the trifluoromethyl-pyrimidine scaffold is a prominent feature in a wide range of biologically active molecules. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.[2]

Derivatives of this compound have been investigated for a variety of therapeutic applications, including:

The pyrimidine core serves as a versatile scaffold that can be readily functionalized to interact with various biological targets.

Reactivity and Tautomerism

This compound can exist in tautomeric forms, primarily the keto (pyrimidinone) and enol (hydroxypyrimidine) forms. The equilibrium between these tautomers can be influenced by the solvent and pH. The pyrimidinone form is generally the more stable tautomer.

Caption: Tautomeric equilibrium of the core compound.

The hydroxy group can undergo various reactions, such as O-alkylation and O-acylation, allowing for the introduction of diverse functional groups and the generation of compound libraries for structure-activity relationship (SAR) studies.[2]

Safety and Handling

This compound is classified as an irritant.[4] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[1]

-

Hazard Statements:

Conclusion

This compound is a valuable and versatile building block in modern drug discovery and agrochemical research. Its unique combination of a pyrimidine core and a trifluoromethyl group provides a robust scaffold for the synthesis of a wide array of bioactive molecules. A thorough understanding of its physicochemical properties, reactivity, and synthesis is essential for its effective utilization in the development of novel chemical entities with therapeutic or agricultural potential.

References

- 1. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Hydroxypyrimidine | 51953-17-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine

This technical guide provides a comprehensive overview of 4-Hydroxy-6-(trifluoromethyl)pyrimidine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

This compound, also known as 6-(Trifluoromethyl)-4-pyrimidinol, is a heterocyclic organic compound. Its trifluoromethyl group significantly influences its chemical properties and the biological activity of its derivatives.

| Property | Value | Source |

| Molecular Weight | 164.09 g/mol | [1] |

| Molecular Formula | C5H3F3N2O | [1] |

| CAS Number | 1546-78-7 | [1] |

| Melting Point | 169-171 °C | |

| Appearance | White crystalline powder | [2] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the condensation of a trifluoromethyl-containing β-ketoester with an amidine or urea derivative. A general experimental protocol is outlined below.

General Synthesis Protocol

The synthesis of this compound is typically achieved through the cyclocondensation reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in the presence of a base.

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Urea

-

Sodium ethoxide or other suitable base

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for acidification)

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared in a reaction vessel equipped with a stirrer and a condenser.

-

Urea is added to the stirred solution.

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate is then added dropwise to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Characterization Methods

The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure of the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |

| Melting Point Analysis | To assess the purity of the crystalline solid. |

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of the final compounds.[2] Derivatives of this pyrimidine have shown significant potential in various therapeutic and agricultural applications.

-

Antiviral Agents: Pyrimidine derivatives containing the trifluoromethyl group have been investigated for their antiviral activities.[3]

-

Antifungal Agents: Several studies have reported the synthesis of novel antifungal compounds derived from this compound.[3]

-

Antibacterial Agents: This compound is also a precursor for the development of new antibacterial agents.[2]

-

Kinase Inhibitors: In medicinal chemistry, it is used to construct kinase inhibitors, which are important in cancer therapy.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Role in Bioactive Compound Synthesis

This diagram illustrates the role of this compound as a key intermediate in the synthesis of various bioactive compounds.

Caption: Role as an intermediate in bioactive compound synthesis.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)pyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)pyrimidin-4(1H)-one, also known as 4-Hydroxy-6-(trifluoromethyl)pyrimidine. This versatile heterocyclic building block is of significant interest in medicinal chemistry and drug development due to its integral role in the synthesis of a wide array of biologically active molecules. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores the signaling pathways targeted by its derivatives, which have shown potential as anticancer, antifungal, and antiviral agents.

Chemical and Physical Properties

6-(Trifluoromethyl)pyrimidin-4(1H)-one is a stable, solid organic compound. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing its metabolic stability and lipophilicity, which are desirable characteristics in drug design.[1]

| Property | Value | Reference |

| IUPAC Name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | [1] |

| Common Name | This compound | [2][3] |

| CAS Number | 1546-78-7 | [2][3] |

| Molecular Formula | C₅H₃F₃N₂O | [2][3] |

| Molecular Weight | 164.09 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 169-171 °C | [3][4] |

| Solubility | Soluble in methanol and other polar organic solvents. |

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-(Trifluoromethyl)pyrimidin-4(1H)-one.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. |

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)pyrimidin-4(1H)-one

The synthesis of 6-(Trifluoromethyl)pyrimidin-4(1H)-one is typically achieved through a cyclocondensation reaction. The following protocol is a generalized procedure based on established methods for the synthesis of pyrimidinone derivatives from β-ketoesters.[5][6]

Reaction Scheme:

A schematic of the synthesis of 6-(Trifluoromethyl)pyrimidin-4(1H)-one.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Formamidine acetate

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add formamidine acetate (1.0 equivalent) followed by the dropwise addition of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

Acidification: To the resulting residue, add water and acidify to pH 3-4 with 2M hydrochloric acid. This will precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 6-(Trifluoromethyl)pyrimidin-4(1H)-one.

-

Drying: Dry the purified product under vacuum.

Applications in Drug Discovery and Development

6-(Trifluoromethyl)pyrimidin-4(1H)-one is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its derivatives have been investigated for their potential as inhibitors of several key signaling pathways implicated in cancer and other diseases.

Inhibition of Kinase Signaling Pathways in Cancer

Pyrimidine-based compounds are known to be effective kinase inhibitors. The 6-(trifluoromethyl)pyrimidine scaffold has been incorporated into molecules targeting several important kinases in cancer therapy.

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene are common in many cancers, leading to constitutive activation of this pathway.[7][8] Derivatives of 6-(trifluoromethyl)pyrimidine have been explored as pan-RAF inhibitors, aiming to overcome resistance to single-isoform inhibitors.[9]

The MAPK/ERK signaling pathway and the inhibitory action of RAF-targeting pyrimidine derivatives.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in AML and are associated with a poor prognosis.[10] Pyrimidine-based derivatives have been developed as potent FLT3 inhibitors, targeting both wild-type and mutated forms of the kinase.[11][12]

The FLT3 signaling pathway and its inhibition by pyrimidine derivatives in AML.

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[13] Dysregulation of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a common feature of many cancers, leading to uncontrolled cell proliferation.[14] Pyrimidine-based molecules have been successfully developed as selective CDK4/6 inhibitors.[15]

The CDK4/6-Rb pathway in cell cycle regulation and its inhibition by pyrimidine derivatives.

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. It is a key component of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[16][] Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent and selective ATP-competitive inhibitors of mTOR.[2]

The PI3K/AKT/mTOR signaling pathway and the inhibitory action of mTOR-targeting pyrimidine derivatives.

Conclusion

6-(Trifluoromethyl)pyrimidin-4(1H)-one is a highly valuable scaffold in medicinal chemistry. Its straightforward synthesis and the advantageous properties conferred by the trifluoromethyl group make it an attractive starting material for the development of novel therapeutics. The diverse range of biological targets for its derivatives, particularly in the realm of kinase inhibition for cancer therapy, underscores the continued importance of this compound in drug discovery and development. Further exploration of derivatives of 6-(Trifluoromethyl)pyrimidin-4(1H)-one is likely to yield new and improved therapeutic agents for a variety of diseases.

References

- 1. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 99 1546-78-7 [sigmaaldrich.com]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 3-amide-pyrimidine-based derivatives as potential fms-like tyrosine receptor kinase 3 (FLT3) inhibitors for treating acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.arizona.edu [experts.arizona.edu]

- 13. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Trifluoromethyl Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF₃) group into the pyrimidine scaffold has emerged as a powerful strategy in medicinal chemistry and agrochemical research. This structural modification often imparts favorable properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, trifluoromethyl pyrimidine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents and crop protection products. This technical guide provides an in-depth overview of the diverse biological activities of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity: Targeting Kinase Signaling Pathways

Trifluoromethyl pyrimidine derivatives have shown significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor cell proliferation, survival, and metastasis.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant number of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in the pathogenesis of several cancers.[1][2] Dysregulation of EGFR signaling is a common feature in various cancers, making it a prime target for anti-cancer therapies.[3]

Quantitative Data for Anti-EGFR and Anticancer Activity

| Compound ID | Target Cells/Kinase | IC50 (µM) | Reference |

| 9u | A549 | 0.35 | [2] |

| MCF-7 | 3.24 | [2] | |

| PC-3 | 5.12 | [2] | |

| EGFR Kinase | 0.091 | [2] | |

| 17v | H1975 | 2.27 | [4] |

| 5-FU (Control) | H1975 | 9.37 | [4] |

IC50: The half maximal inhibitory concentration.

Signaling Pathway

EGFR inhibitors typically compete with ATP for the binding site in the intracellular kinase domain of the receptor. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.[4]

Caption: EGFR Signaling Pathway and Inhibition by Trifluoromethyl Pyrimidine Derivatives.

Inhibition of Other Kinases: PYK2, FLT3, and CHK1

Trifluoromethylpyrimidine-based compounds have also demonstrated potent inhibitory activity against other kinases implicated in oncogenic signaling.[1]

-

Proline-rich Tyrosine Kinase 2 (PYK2): This non-receptor tyrosine kinase is involved in signaling pathways that control cell migration, invasion, and proliferation.[1][5]

-

FMS-like Tyrosine Kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1): Dual inhibitors targeting both FLT3 and CHK1 have been developed using a 5-trifluoromethyl-2-aminopyrimidine scaffold, showing promise in treating acute myeloid leukemia (AML).[6]

Signaling Pathways

The inhibition of these kinases disrupts various downstream signaling events crucial for cancer cell survival and proliferation.

Caption: Inhibition of PYK2 and FLT3/CHK1 Signaling Pathways.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[7]

Materials:

-

Cancer cell line of interest (e.g., A549, H1975)

-

Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Trifluoromethyl pyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl pyrimidine derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antifungal Activity

Several novel trifluoromethyl pyrimidine derivatives have demonstrated significant in vitro antifungal activities against a range of plant pathogenic fungi.[8][9]

Quantitative Data for Antifungal Activity

| Compound ID | Fungal Species | Inhibition Rate (%) at 50 µg/mL | Reference |

| 5b | Botrytis cinerea | 96.76 | [9] |

| 5j | Botrytis cinerea | 96.84 | [9] |

| 5l | Botrytis cinerea | 100 | [9] |

| 5v | Sclerotinia sclerotiorum | 82.73 | [9] |

| Tebuconazole (Control) | Botrytis cinerea | 96.45 | [9] |

| Tebuconazole (Control) | Sclerotinia sclerotiorum | 83.34 | [9] |

Experimental Workflow

The antifungal activity of these compounds is typically evaluated using the mycelial growth inhibition method.

Caption: Experimental Workflow for In Vitro Antifungal Activity Assay.

Experimental Protocol: In Vitro Antifungal Activity (Mycelial Growth Rate Method)

This method assesses the ability of a compound to inhibit the growth of fungal mycelia on a solid medium.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

-

Trifluoromethyl pyrimidine derivatives (dissolved in DMSO)

-

Sterile Petri dishes

-

Sterile cork borer

Procedure:

-

Medium Preparation: Prepare PDA medium and sterilize it by autoclaving. Cool the medium to approximately 50-60°C and add the test compound dissolved in DMSO to achieve the desired final concentration. Pour the medium into sterile Petri dishes.

-

Fungal Inoculation: Using a sterile cork borer, cut a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the test fungus.

-

Incubation: Place the mycelial disc at the center of the PDA plate containing the test compound. Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, until the fungal growth in the control plate (containing only DMSO) reaches a certain diameter.

-

Measurement: Measure the diameter of the fungal colony in both the treated and control plates.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

Antiviral Activity

Trifluoromethyl pyrimidine derivatives have also been investigated for their antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[10] The introduction of a trifluoromethyl group into nucleoside analogues can significantly enhance their antiviral properties.[7]

Quantitative Data for Anti-TMV Activity

| Compound ID | Activity Type | Inhibition Rate (%) at 500 µg/mL | EC50 (µg/mL) | Reference |

| 5j | Curative | 76.3 | 126.4 | [10] |

| 5m | Protection | 65.5 | 103.4 | [10] |

| Ningnanmycin (Control) | Curative | 54.0 | - | [10] |

| Ningnanmycin (Control) | Protection | 58.6 | - | [10] |

EC50: The half maximal effective concentration.

Mechanism of Action

The antiviral mechanism of some trifluoromethyl pyrimidine derivatives against TMV involves interaction with the TMV coat protein (TMV-CP), which is crucial for viral assembly and disassembly.[10]

Caption: Mechanism of Action of Trifluoromethyl Pyrimidine Derivatives against TMV.

Experimental Protocol: In Vivo Antiviral Activity against TMV (Half-Leaf Method)

This method is used to evaluate the curative, protective, and inactivation activities of compounds against TMV in a plant model.

Materials:

-

Tobacco plants (Nicotiana tabacum L.)

-

Purified Tobacco Mosaic Virus (TMV)

-

Trifluoromethyl pyrimidine derivatives

-

Phosphate buffer

-

Carborundum (abrasive)

Procedure:

-

Virus Inoculation: Dust the upper surface of tobacco leaves with carborundum. Inoculate the leaves by gently rubbing them with a solution of purified TMV in phosphate buffer.

-

Compound Application:

-

Curative Activity: Apply the solution of the test compound to the leaves after virus inoculation.

-

Protective Activity: Apply the solution of the test compound to the leaves before virus inoculation.

-

Inactivation Activity: Mix the test compound with the virus solution before inoculating the leaves.

-

-

Incubation: Keep the plants in a greenhouse for 3-4 days to allow for the development of local lesions.

-

Lesion Counting: Count the number of local lesions on the treated and control leaves.

-

Data Analysis: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average number of lesions on the control leaves, and T is the average number of lesions on the treated leaves.

Insecticidal Activity

In addition to their medicinal and antifungal applications, certain trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their insecticidal properties.[8][9]

Quantitative Data for Insecticidal Activity

| Compound Series | Insect Species | Activity Level at 500 µg/mL | Reference |

| 5a-5w | Mythimna separata | Moderate | [8][9] |

| Spodoptera frugiperda | Moderate | [8][9] |

Conclusion

Trifluoromethyl pyrimidine derivatives represent a versatile class of compounds with a wide array of biological activities, including promising anticancer, antifungal, antiviral, and insecticidal properties. The strategic incorporation of the trifluoromethyl group significantly influences their biological profiles. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in drug discovery and agrochemical development, facilitating the design and evaluation of new, more effective trifluoromethyl pyrimidine-based agents. Further investigations into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for novel therapeutic and agricultural solutions.

References

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. PYK2 integrates growth factor and cytokine receptors signaling and potentiates breast cancer invasion via a positive feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Targeting CHK1 inhibits cell proliferation in FLT3-ITD positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Role of Pyk2 in Human Cancers | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 4-Hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1546-78-7), a key heterocyclic building block in medicinal chemistry. Given the limited publicly available quantitative solubility data for this specific compound, this document focuses on providing established experimental protocols for determining its solubility and lipophilicity. These methodologies are presented to empower researchers to generate precise and reliable data for their specific applications.

Physicochemical Properties

This compound is a white crystalline solid.[1][2] Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical identity.

| Property | Value | Source |

| Molecular Formula | C₅H₃F₃N₂O | [3][4] |

| Molecular Weight | 164.09 g/mol | [2][3][4] |

| Melting Point | 169-171 °C | [2] |

| Appearance | White powder | [1] |

| CAS Number | 1546-78-7 | [2][3][4] |

Solubility Profile

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature, it is generally described as being soluble in organic solvents.[1] The solubility of pyrimidine derivatives is largely influenced by the nature of substituents on the pyrimidine ring and the polarity of the solvent. The trifluoromethyl group, for instance, is known to enhance lipophilicity.[1]

For a structurally related compound, 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine, it is noted to be soluble in methanol. This suggests that polare protic organic solvents may be suitable for dissolving this compound. However, for precise quantitative analysis, experimental determination is crucial.

Experimental Protocols for Solubility Determination

To address the absence of specific solubility data, this section provides detailed methodologies for determining both thermodynamic and kinetic solubility, which are standard practices in the pharmaceutical industry.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility under specific conditions.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Equilibration: The vials are agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: A standard calibration curve is generated using known concentrations of the compound to accurately quantify the solubility.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for determining thermodynamic solubility.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter that describes the lipophilicity of a compound and its potential for membrane permeability and bioavailability.

Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most widely accepted method for experimentally determining LogP.

Methodology:

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Compound Distribution: A known amount of this compound is dissolved in either the aqueous or n-octanol phase. This solution is then mixed with a specific volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is gently shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium. Vigorous shaking that could lead to emulsion formation should be avoided.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[5]

Experimental Workflow for LogP Determination

Caption: Workflow for determining the octanol-water partition coefficient (LogP).

Biological Context and Applications

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] The pyrimidine scaffold is a common feature in many approved drugs and investigational compounds. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[1]

Derivatives of this compound are being investigated for various therapeutic applications, including their potential as kinase inhibitors for the treatment of cancer. The general structure of pyrimidine derivatives allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties.

General Signaling Pathway Modulation by Pyrimidine Derivatives

While a specific signaling pathway for this compound itself is not defined, its derivatives are frequently designed to target key signaling molecules, such as protein kinases. The diagram below illustrates a generalized concept of how a pyrimidine-based kinase inhibitor might function.

Caption: Generalized mechanism of kinase inhibition.

This guide provides a framework for understanding and experimentally determining the key physicochemical properties of this compound. The provided protocols and workflows are intended to be a valuable resource for researchers engaged in the development of novel therapeutics based on this important chemical scaffold.

References

Spectroscopic Profile of 4-Hydroxy-6-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-(trifluoromethyl)pyrimidine (CAS No: 1546-78-7), a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Solvent | Assignment |

| 13.177 | DMSO-d₆ | OH |

| 8.406 | DMSO-d₆ | Pyrimidine-H |

| 6.867 | DMSO-d₆ | Pyrimidine-H |

| Table 1: ¹H NMR chemical shifts for this compound.[1] |

¹³C NMR Data

| Chemical Shift (ppm) | Solvent |

| Data not available in search results | DMSO-d₆ |

| Table 2: ¹³C NMR data for this compound. The solvent used for analysis was DMSO-d₆.[2][3][4] |

¹⁹F NMR Data

| Chemical Shift (ppm) | Reference Standard |

| Data not available in search results | CFCl₃ |

| Table 3: ¹⁹F NMR data for this compound. |

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Technique | Assignment |

| Data not available in search results | Mull / ATR-IR | - |

| Table 4: IR spectroscopy data for this compound. Available information indicates that spectra have been acquired using Mull and ATR-IR techniques.[5] |

Mass Spectrometry (MS)

| m/z | Method | Assignment |

| 164.09 (Molecular Weight) | GC-MS | [M]⁺ |

| Table 5: Mass spectrometry data for this compound.[5][6] |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic techniques cited. Protocols for the specific acquisition of the presented data were not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of this compound is dissolved in a deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.

-

Instrument Setup : The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F).

-

Data Acquisition : A series of radiofrequency pulses are applied to the sample in a strong magnetic field. The resulting free induction decay (FID) signal is detected.

-

Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

-

Mull : The solid sample is ground with a mulling agent (e.g., Nujol) to form a paste, which is then spread between two infrared-transparent plates (e.g., KBr).

-

-

Data Acquisition : The prepared sample is placed in the IR spectrometer. A beam of infrared light is passed through the sample.

-

Spectrum Generation : The instrument measures the amount of light absorbed by the sample at each wavelength, generating a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization : The sample molecules are ionized, for example, by electron impact (EI), which creates a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound(1546-78-7) 1H NMR spectrum [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99 1546-78-7 [sigmaaldrich.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of 4-Hydroxy-6-(trifluoromethyl)pyrimidine Derivatives

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 4-Hydroxy-6-(trifluoromethyl)pyrimidine derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Through a comprehensive review of crystallographic data and experimental protocols, this document offers a foundational understanding of the three-dimensional arrangement of these molecules, which is critical for structure-based drug design and the development of novel therapeutics.

Core Findings and Structural Insights

The precise atomic arrangement of this compound derivatives is crucial for understanding their biological activity. X-ray crystallography studies have revealed detailed information about the molecular geometry, intermolecular interactions, and packing in the solid state. This guide focuses on presenting this data in a clear and comparative format.

One extensively studied derivative is N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide. Its crystal structure has been determined, providing valuable insights into the conformational flexibility and hydrogen bonding patterns of this family of compounds.

Crystallographic Data Summary

The following tables summarize the key crystallographic parameters for a representative this compound derivative, allowing for easy comparison and reference.

Table 1: Crystal Data and Structure Refinement for a Representative Derivative

| Parameter | Value |

| Empirical Formula | C₂₅H₁₅F₆N₅O₂S |

| Formula Weight | 579.48 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(2) Å |

| b | 18.456(4) Å |

| c | 13.234(3) Å |

| α | 90° |

| β | 109.56(3)° |

| γ | 90° |

| Volume | 2334.1(9) ų |

| Z | 4 |

| Density (calculated) | 1.648 Mg/m³ |

| Absorption Coefficient | 0.228 mm⁻¹ |

| F(000) | 1176 |

| Data Collection | |

| Theta range for data collection | 2.25 to 25.00° |

| Index ranges | -12<=h<=12, -21<=k<=21, -15<=l<=15 |

| Reflections collected | 19145 |

| Independent reflections | 4104 [R(int) = 0.034] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4104 / 0 / 370 |

| Goodness-of-fit on F² | 1.032 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.112 |

| R indices (all data) | R1 = 0.067, wR2 = 0.124 |

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a series of precise experimental steps.

Synthesis of a Representative Derivative

The synthesis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide, a representative derivative, is achieved through a multi-step process. The general workflow for the synthesis of such derivatives is outlined below.

Caption: General synthetic workflow for this compound derivatives.

Single-Crystal X-ray Diffraction

The cornerstone of this structural analysis is single-crystal X-ray diffraction. A suitable single crystal of the target compound is mounted on a diffractometer. X-rays are then directed at the crystal, and the resulting diffraction pattern is collected by a detector. The collected data is then processed to determine the electron density distribution within the crystal, which in turn allows for the elucidation of the atomic positions.

Experimental Workflow for X-ray Crystallography

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Biological Context: Inhibition of FLT3 Signaling Pathway

Derivatives of this compound are being investigated for their potential as inhibitors of various protein kinases, including FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML), leading to its constitutive activation and uncontrolled cell proliferation. The diagram below illustrates the canonical FLT3 signaling pathway and the potential point of intervention for inhibitors.

Caption: Simplified FLT3 signaling pathway and the inhibitory action of pyrimidine derivatives.

This in-depth guide serves as a critical resource for understanding the structural underpinnings of this compound derivatives. The provided data and protocols are intended to facilitate further research and development in the pursuit of novel and effective therapeutic agents.

A Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Building Block in Medicinal Chemistry

Introduction

4-Hydroxy-6-(trifluoromethyl)pyrimidine is a key heterocyclic intermediate extensively utilized in the synthesis of a wide array of bioactive molecules. Its unique structure, featuring a pyrimidine core functionalized with a hydroxyl group and an electron-withdrawing trifluoromethyl group, makes it a valuable scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic applications, and its role in the modulation of critical biological pathways.

Commercial Availability and Physicochemical Properties

A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The key quantitative data from prominent suppliers are summarized in the table below for easy comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) | Appearance |

| Sigma-Aldrich | 1546-78-7 | C₅H₃F₃N₂O | 164.09 | 99% | 169-171 | White powder |

| Santa Cruz Biotechnology | 1546-78-7 | C₅H₃F₃N₂O | 164.09 | - | - | - |

| Hangzhou Leap Chem Co. | 1546-78-7 | C₅H₃F₃N₂O | 164.09 | ≥98% (HPLC) | - | White powder |

| BLD Pharm | 1546-78-7 | C₅H₃F₃N₂O | 164.09 | - | - | - |

The trifluoromethyl group significantly influences the compound's properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design. The hydroxyl group provides a reactive handle for further chemical modifications. The compound is generally soluble in organic solvents.[1]

Synthetic Applications and Experimental Protocols

This compound serves as a versatile precursor in the synthesis of more complex molecules, particularly in the preparation of substituted pyrimidines for screening in drug discovery programs. A common and crucial transformation is its conversion to the corresponding 4-chloro derivative, which is a highly reactive intermediate for nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine

This protocol details the conversion of this compound to 4-Chloro-6-(trifluoromethyl)pyrimidine.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Quinoline

-

Toluene

-

Ethyl acetate

-

Hexane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve this compound (1.0 eq) in toluene.

-

Add phosphorus oxychloride (1.2 eq) and quinoline (0.6 eq) to the solution.

-

Heat the reaction mixture to 100°C and stir for 5 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Carefully dilute the reaction mixture with water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a mixture of 10% ethyl acetate in hexane as the eluent to yield the pure 4-Chloro-6-(trifluoromethyl)pyrimidine.

This chlorination step is a foundational gateway for introducing various functionalities at the 4-position of the pyrimidine ring, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Role in Drug Discovery and Signaling Pathways

Derivatives of this compound have shown significant promise as modulators of various biological targets, most notably protein kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases such as cancer.

Application in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The strategic placement of substituents on the pyrimidine ring, facilitated by intermediates like 4-chloro-6-(trifluoromethyl)pyrimidine, allows for the development of potent and selective inhibitors. Two such kinase families that are important targets in oncology are Aurora Kinases and Microtubule Affinity-Regulating Kinases (MARK).

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and spindle assembly.[2] Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[3][4]

Microtubule Affinity-Regulating Kinase 4 (MARK4) is another serine/threonine kinase involved in regulating microtubule dynamics, cell polarity, and cell cycle control.[5][6] Dysregulation of MARK4 has been implicated in neurodegenerative diseases like Alzheimer's and certain cancers.[5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its favorable physicochemical properties, conferred by the trifluoromethyl group, and the synthetic handle provided by the hydroxyl group, make it an attractive starting material for medicinal chemists. The ability of its derivatives to potently and selectively inhibit key cellular targets, such as protein kinases, underscores its importance in the ongoing efforts to develop new treatments for a range of diseases, including cancer and neurodegenerative disorders. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this important chemical entity.

References

- 1. leapchem.com [leapchem.com]

- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 3. rupress.org [rupress.org]

- 4. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MARK4 - Wikipedia [en.wikipedia.org]

- 6. Microtubule affinity-regulating kinase 4: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 4-Hydroxy-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Hydroxy-6-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug discovery. The following sections detail the hazardous properties, safe handling procedures, and emergency protocols associated with this compound.

Compound Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 6-(Trifluoromethyl)-4-pyrimidinol, 6-(trifluoromethyl)pyrimidin-4-ol |

| CAS Number | 1546-78-7 |

| Molecular Formula | C₅H₃F₃N₂O |

| Molecular Weight | 164.09 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 169-171 °C[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning

Hazard Pictogram:

Safety and Handling

Strict adherence to safety protocols is essential when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields or chemical goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat and appropriate protective clothing. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |

Engineering Controls

-

Work in a well-ventilated laboratory, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.

Experimental Protocols & Workflows